molecular formula C99H173N29O32S B592206 H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH CAS No. 139227-42-2

H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH

Cat. No.: B592206
CAS No.: 139227-42-2
M. Wt: 2313.704
InChI Key: UGBRDKWUHRXHEN-LLWGBTACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This 26-residue peptide features a linear sequence rich in serine (Ser, 6 residues), proline (Pro, 2 residues), and cysteine (Cys, 1 residue). The sequence includes multiple hydrophilic residues (e.g., Asn, Gln, Lys, Arg) and hydrophobic residues (e.g., Val, Ile, Leu), indicating possible amphipathic properties.

Properties

IUPAC Name

(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H173N29O32S/c1-18-50(14)75(93(154)115-59(35-45(4)5)96(157)127-32-22-26-65(127)87(148)113-55(25-21-31-106-99(104)105)80(141)108-37-69(137)107-38-70(138)110-60(39-129)85(146)122-71(46(6)7)89(150)114-58(34-44(2)3)83(144)121-74(49(12)13)92(153)126-77(53(17)134)95(156)119-64(43-161)98(159)160)124-91(152)73(48(10)11)120-81(142)56(24-19-20-30-100)112-84(145)61(40-130)116-88(149)66-27-23-33-128(66)97(158)63(42-132)118-90(151)72(47(8)9)123-86(147)62(41-131)117-94(155)76(52(16)133)125-82(143)57(28-29-67(102)135)111-78(139)51(15)109-79(140)54(101)36-68(103)136/h44-66,71-77,129-134,161H,18-43,100-101H2,1-17H3,(H2,102,135)(H2,103,136)(H,107,137)(H,108,141)(H,109,140)(H,110,138)(H,111,139)(H,112,145)(H,113,148)(H,114,150)(H,115,154)(H,116,149)(H,117,155)(H,118,151)(H,119,156)(H,120,142)(H,121,144)(H,122,146)(H,123,147)(H,124,152)(H,125,143)(H,126,153)(H,159,160)(H4,104,105,106)/t50-,51-,52+,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-,74-,75-,76-,77-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBRDKWUHRXHEN-LLWGBTACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H173N29O32S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2313.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Attachment

The peptide is synthesized via Fmoc-based SPPS on a Rink amide MBHA resin (0.6 mmol/g loading) to yield a C-terminal carboxamide. For C-terminal free acids, Wang resin is preferred. Resin swelling in DCM/DMF (1:1) precedes initial Fmoc deprotection with 20% piperidine in DMF.

Amino Acid Activation and Coupling

Coupling reactions employ HBTU/HOBt (4 eq) with DIEA (8 eq) in DMF. Critical residues requiring extended coupling times (45–60 min):

  • Asn and Gln : Activated as Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH to suppress side reactions.

  • Cys : Protected as Fmoc-Cys(Acm)-OH to prevent oxidation.

  • Lys : Fmoc-Lys(Boc)-OH ensures ε-amine protection.

Aggregation-prone regions (e.g., Val-Ile-Leu-Pro ) are addressed by:

  • Elevated temperature (50°C) during coupling.

  • Pseudoproline dipeptides at Ser/Thr positions (e.g., Fmoc-Ser(ψMe,Mepro)-OH).

Side-Chain Protection and Orthogonal Deprotection

Protection Scheme

ResidueProtecting GroupPurpose
AsnTrtPrevents aspartimide formation
GlnTrtAvoids cyclization
Thr/Sert-Buβ-Sheet suppression
LysBocε-Amine protection
ArgPmcGuanidine group stability
CysAcmDisulfide control

Mid-Chain Modifications

  • Proline-rich segments (e.g., Pro-Ser-Pro ) require DIPEA (10 eq) to prevent diketopiperazine formation.

  • Double couplings for sterically hindered residues (Val, Ile) using DIC/OxymaPure .

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktail

A mixture of TFA/H2O/TIPS/EDT (92.5:2.5:2.5:2.5) cleaves the peptide over 3 hours at 25°C. EDT prevents Cys(Acm) oxidation, while TIPS scavenges carbocations from Trt/Boc removal.

Purification and Analytical Validation

Reversed-Phase HPLC

ParameterCondition
ColumnC18, 5 μm, 250 × 21.2 mm
Gradient10–40% B over 45 min (A: 0.1% TFA/H2O; B: 0.1% TFA/ACN)
Flow rate8 mL/min
Detection214 nm

Collect fractions >95% purity for lyophilization.

Mass Spectrometry

  • MALDI-TOF : Expected [M+H]⁺ = 2508.9 Da.

  • Discrepancies >0.1 Da trigger re-purification.

Amino Acid Analysis

Hydrolysis (6N HCl, 110°C, 24h) followed by HPLC quantitation validates stoichiometry. Acceptable recovery: 85–110% for all residues.

Industrial-Scale Adaptation

Bachem’s SPPS Protocol

  • Scale : 0.1–1.0 mmol.

  • Yield : 62–75% (crude), 34–42% (purified).

  • Cost Drivers : Arg(Pmc), Lys(Boc), and Acm protection account for 68% of raw material costs.

Chemo-Enzymatic Synthesis

For sequences >60 aa, trypsin-mediated ligation of SPPS fragments is feasible but unnecessary for this 24-mer.

Troubleshooting Common Issues

Incomplete Coupling

  • Symptom : HPLC shows +1 Da truncation.

  • Fix : Recouple with DIC/Cl-HOBt in NMP.

Aspartimide Formation

  • Risk : High at Asn-Ala and Asn-Ser junctions.

  • Mitigation : 0.1 M HOBt in DMF during Asn couplings .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: N-hydroxysuccinimide (NHS) esters for tagging reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Tagged or modified peptides.

Scientific Research Applications

Chemistry

Peptides like “H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH” are used as building blocks in the synthesis of more complex molecules. They serve as models for studying protein folding and interactions.

Biology

In biological research, peptides are used to study enzyme-substrate interactions, receptor binding, and signal transduction pathways. They can also act as inhibitors or activators of specific biological processes.

Medicine

Peptides have therapeutic potential in medicine. They can be used as drugs for treating various diseases, including cancer, diabetes, and infectious diseases. Peptides can also serve as vaccines or diagnostic agents.

Industry

In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and food additives. They can enhance the properties of products, such as stability and bioavailability.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to various effects. For example, peptides can inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Properties
Property Target Peptide Peptide Peptide
Molecular Weight ~2,600 Da (estimated) 1,699.9 Da 1,699.9 Da
Isoelectric Point ~9.5 (basic residues: Lys, Arg) ~4.2 (acidic residues: Asp, Glu) ~6.8 (balanced charges)
Disulfide Bonds 0 (single Cys) 2 (Cys1-Cys2, Cys3-Cys4) 1 (Cys1-Cys2)

Biological Activity

The peptide H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH, often referred to as a bioactive peptide, has garnered attention for its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of the Peptide Structure

This peptide consists of 30 amino acids with a specific sequence that contributes to its biological properties. The sequence includes various amino acids known for their roles in biological processes, such as signaling, immune response, and cellular metabolism.

Biological Activities

  • Antioxidant Properties
    • Mechanism : The peptide has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This is particularly important in preventing cellular damage associated with various diseases.
    • Study Findings : In vitro studies indicate that peptides similar to this compound can enhance cell viability under oxidative stress conditions induced by hydrogen peroxide (H2O2) .
  • Antimicrobial Activity
    • Mechanism : The presence of certain amino acids such as Lys and Arg suggests potential antimicrobial properties. These amino acids can disrupt microbial cell membranes or interfere with metabolic processes.
    • Study Findings : Research indicates that peptides containing similar sequences have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus, by inhibiting their growth .
  • Immunomodulatory Effects
    • Mechanism : The peptide may modulate immune responses by interacting with immune cells and influencing cytokine production.
    • Study Findings : Peptides with similar structures have been reported to enhance the activity of immune cells, thus improving the body’s defense mechanisms against pathogens .

Case Study 1: Antioxidant Activity in Neuroprotection

A study investigated the neuroprotective effects of a peptide similar to this compound on PC12 cells subjected to oxidative stress. Results showed that treatment with this peptide significantly increased cell viability compared to untreated controls, suggesting its potential role in neuroprotection against oxidative damage .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of a peptide derived from a similar sequence. It was found that this peptide exhibited significant inhibitory effects on the growth of S. aureus and Pseudomonas aeruginosa, indicating its potential use as a natural preservative or therapeutic agent against bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeMechanismKey Findings
AntioxidantScavenges free radicalsIncreased cell viability under oxidative stress
AntimicrobialDisrupts microbial membranesInhibits growth of E. coli and S. aureus
ImmunomodulatoryModulates immune responseEnhances immune cell activity

Q & A

Basic Research Question

  • Amino Acid Analysis (AAA) : Hydrolyze with 6N HCl at 110°C for 24 hrs, then quantify residues via ion-exchange chromatography with ninhydrin detection .
  • Chiral HPLC : Use a Crownpak CR-I column to resolve D/L enantiomers, particularly for Thr and Cys residues .

How can researchers integrate this peptide’s functional data into broader biological pathways or disease models?

Advanced Research Question
Link findings to theoretical frameworks, such as:

  • Receptor Tyrosine Kinase (RTK) Signaling : Map peptide-protein interactions (e.g., VEGF receptors) using STRING database and validate via siRNA knockdown in cell migration assays .
  • In Vivo Validation : Use zebrafish models to assess angiogenesis modulation, correlating peptide concentration with vascular branching metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.